(2,6-Dimethylpyridin-4-yl)boronic acid
Overview
Description
(2,6-Dimethylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is a derivative of pyridine, featuring two methyl groups at the 2 and 6 positions and a boronic acid group at the 4 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with a variety of biological targets, particularly those possessing polyhydroxy motifs .
Mode of Action
Boronic acids, including (2,6-Dimethylpyridin-4-yl)boronic acid, form reversible covalent bonds with diols, a functional group found in many biological molecules . This allows them to interact with their targets in a dynamic and reversible manner, which can be advantageous in many biochemical contexts.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This suggests that this compound may play a role in synthetic chemistry applications rather than in biological pathways.
Pharmacokinetics
The compound is recommended to be stored under -20°c in an inert atmosphere , suggesting that it may be sensitive to environmental conditions, which could impact its bioavailability.
Result of Action
As mentioned earlier, its primary use is in synthetic chemistry applications, particularly in Suzuki-Miyaura coupling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored under -20°C in an inert atmosphere , suggesting that temperature and atmospheric conditions can impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,6-Dimethylpyridin-4-yl)boronic acid can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Direct Borylation: This involves the direct borylation of pyridine derivatives using diboron reagents under catalytic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling reactions.
Functionalized Pyridines: Resulting from substitution reactions.
Scientific Research Applications
(2,6-Dimethylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
(2,6-Dimethylpyridine-4-boronic acid): Similar in structure but may differ in reactivity and applications.
(2,4-Dimethylpyridine-3-boronic acid): Another derivative with different substitution patterns, affecting its chemical properties.
Uniqueness: (2,6-Dimethylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications .
Properties
IUPAC Name |
(2,6-dimethylpyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-7(8(10)11)4-6(2)9-5/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGDKINLACWIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634890 | |
Record name | (2,6-Dimethylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846548-44-5 | |
Record name | (2,6-Dimethylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-Dimethylpyridin-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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